1-(difluoromethyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-1H-pyrazole-4-sulfonamide is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-pyrazole-4-sulfonamide typically involves the introduction of the difluoromethyl group onto the pyrazole ring. One common method is the reaction of pyrazole derivatives with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as catalytic esterification and the use of cost-effective raw materials and solvents .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects in the case of drug development .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl-pyrazole core but differs in the functional groups attached to the pyrazole ring.
1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole: Another similar compound with an iodine substituent instead of a sulfonamide group.
Uniqueness: 1-(Difluoromethyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of both the difluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
CAS No. |
1373668-85-9 |
---|---|
Molecular Formula |
C4H5F2N3O2S |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
1-(difluoromethyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C4H5F2N3O2S/c5-4(6)9-2-3(1-8-9)12(7,10)11/h1-2,4H,(H2,7,10,11) |
InChI Key |
HOUJBEYZGVTUII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.